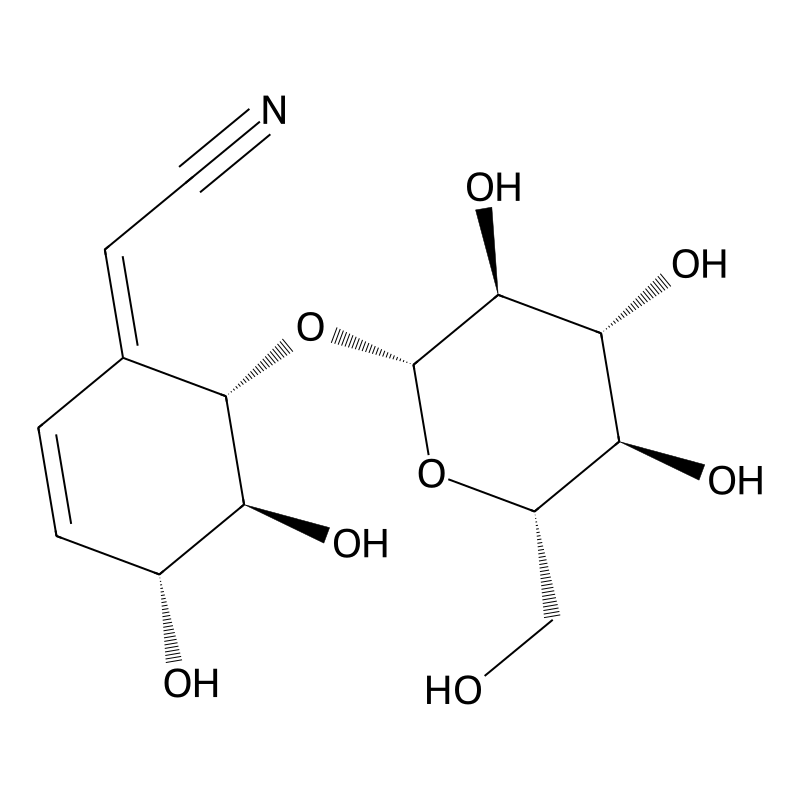

Lithospermoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Diabetes Treatment

Scientific Field: Medical Science, Pharmacology

Summary of the Application: Lithospermoside has been identified as a major compound in the leaves of Bauhinia holophylla, a plant traditionally used in Brazil to treat diabetes.

Methods of Application: The hydroalcoholic extract of B.

Results: Lithospermoside exhibited strong hypoglycemic activity in diabetic mice at the doses of 10 and 20 mg/kg body weight.

Application in Phytochemical Research

Scientific Field: Phytochemistry, Botany

Summary of the Application: Lithospermoside is found in the Marama bean (Tylosema esculentum), an indigenous plant with potential for food, nutrition, and economic sustainability.

Methods of Application: The seeds of the Marama bean are analyzed for their phytochemical content.

Results: The seeds of the Marama bean have a nutritional value comparable to legumes such as groundnut and soybean.

Application in Anti-Inflammatory Treatment

Summary of the Application: Ethyl Lithospermate, a derivative of Lithospermoside, has been found to reduce Lipopolysaccharide-Induced Inflammation through inhibiting NF-κB and STAT3 Pathways in RAW 264.7 Cells and Zebrafish.

Methods of Application: The anti-inflammatory effects of ethyl lithospermoside were explored in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine-derived macrophages and zebrafish.

Application in Traditional Medicine

Scientific Field: Traditional Medicine, Pharmacology

Summary of the Application: Lithospermoside is an alkaloid compound in the Muskroot-like-likeSemiaquilegiaRoot.

Methods of Application: The compound is extracted from the plant and used in traditional medicine practices.

Application in Anti-Tumor Treatment

Scientific Field: Medical Science, Oncology

Summary of the Application: Lithospermoside is considered as a major active cyanogenic glycoside and has potential anti-tumor activity.

Application in Antioxidant Treatment

Summary of the Application: Lithospermoside has potential antioxidant activity.

Lithospermoside is a naturally occurring glycoside, specifically classified as a cyanoglucoside, with the chemical formula and a molecular weight of approximately 319.3 g/mol . It has been identified in several plant species, including Thalictrum rugosum and Lophira alata, and is known for its structural complexity and biological significance. Lithospermoside is characterized by its unique combination of a glucose moiety linked to a phenolic compound, contributing to its diverse biological activities .

- Hydrolysis: Lithospermoside can undergo hydrolysis in the presence of acids or enzymes, breaking down into its aglycone and sugar components.

- Oxidation: The phenolic part of lithospermoside can be oxidized to form quinones or other reactive oxygen species.

- Reduction: Lithospermoside can also be reduced, particularly at the carbonyl group, leading to different derivatives .

Lithospermoside exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Anti-inflammatory Effects: Studies indicate that lithospermoside can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties: Lithospermoside demonstrates activity against various microbial strains, suggesting its potential as a natural antimicrobial agent .

- Neuroprotective Effects: Research indicates that lithospermoside may protect neuronal cells from damage, highlighting its potential in neurodegenerative disease treatment .

The synthesis of lithospermoside can be achieved through both natural extraction and synthetic methods:

- Natural Extraction: Lithospermoside is typically isolated from plant sources using solvent extraction techniques followed by purification methods such as chromatography.

- Total Synthesis: Several synthetic routes have been developed. For example, one method involves starting from optically pure precursors through multi-step reactions to construct the glycosidic bond and introduce the necessary functional groups .

Lithospermoside has several applications across different fields:

- Pharmaceuticals: Due to its bioactive properties, lithospermoside is investigated for use in developing drugs for conditions like inflammation and neurodegeneration.

- Cosmetics: Its antioxidant properties make it valuable in cosmetic formulations aimed at skin protection and anti-aging.

- Food Industry: As a natural preservative, lithospermoside may be used for its antimicrobial properties in food preservation .

Lithospermoside shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Lithospermoside | Glycoside | Antioxidant, anti-inflammatory | Contains a unique cyanoglucose linkage |

| Dasycarponin | Glycoside | Antioxidant | Similar structure but different aglycone |

| Griffonin | Glycoside | Antimicrobial | Shares glycosidic structure with lithospermoside |

| Bauhinin | Cyanoglucoside | Neuroprotective | Has distinct pharmacological properties |

Lithospermoside's uniqueness lies in its specific structural features and the breadth of its biological activities compared to these similar compounds. Its dual role as both an antioxidant and an anti-inflammatory agent sets it apart in therapeutic applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Dwuma-Badu D. Constituents of West African medicinal plants. XVI. Griffonin and Grriffonilide, novel constituents of Griffonia simplicifolia. Lloydia. 1976 Nov-Dec;39(6):385-90. PubMed PMID: 1026839.

3: Mazimba O, Majinda RR, Modibedi C, Masesane IB, Cencič A, Chingwaru W. Tylosema esculentum extractives and their bioactivity. Bioorg Med Chem. 2011 Sep 1;19(17):5225-30. doi: 10.1016/j.bmc.2011.07.006. Epub 2011 Jul 14. PubMed PMID: 21813280.

4: Han QB, Jiang B, Mei SX, Ding G, Sun HD, Xie JX, Liu YZ. Constituents from the roots of Semiaquilegia adoxoides. Fitoterapia. 2001 Jan;72(1):86-8. PubMed PMID: 11163952.

5: Puolakkainen PA, Reed MJ, Gombotz WR, Twardzik DR, Abrass IB, Sage HE. Acceleration of wound healing in aged rats by topical application of transforming growth factor-beta(1). Wound Repair Regen. 1995 Jul-Sep;3(3):330-9. PubMed PMID: 17173560.